1,4-Dibenzyl-[1,4]diazepane-6-carboxylic acid
Description
1,4-Dibenzyl-[1,4]diazepane-6-carboxylic acid is a seven-membered diazepane ring derivative featuring two benzyl substituents at positions 1 and 4 and a carboxylic acid group at position 4.
Structure
3D Structure
Properties
Molecular Formula |
C20H24N2O2 |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
1,4-dibenzyl-1,4-diazepane-6-carboxylic acid |
InChI |
InChI=1S/C20H24N2O2/c23-20(24)19-15-21(13-17-7-3-1-4-8-17)11-12-22(16-19)14-18-9-5-2-6-10-18/h1-10,19H,11-16H2,(H,23,24) |
InChI Key |
JYQFYLNTFJXEIF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(CN1CC2=CC=CC=C2)C(=O)O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach for Diazepane Derivatives
Although specific published protocols for the synthesis of 1,4-Dibenzyl-diazepane-6-carboxylic acid are scarce, diazepane derivatives are typically synthesized via multistep sequences involving:
- Formation of the diazepane ring scaffold through cyclization reactions.
- Introduction of benzyl groups onto the nitrogen atoms via alkylation.
- Functionalization at the 6-position with a carboxylic acid group through selective oxidation or carboxylation reactions.
This general strategy is supported by the chemical logic and analogous syntheses of related diazepane compounds.
Reported Synthetic Routes for Related Diazepane and Benzodioxane Carboxylic Acids
While direct synthetic details for the target compound are limited, insights can be drawn from the synthesis of structurally related compounds such as 1,4-benzodioxane-6-carboxylic acid amide analogs, which share the 6-carboxylic acid substitution pattern on a heterocyclic ring:
- Starting from commercially available gallic acid, a six-step synthetic sequence was employed to construct the 1,4-benzodioxane ring system with a carboxylic acid at position 6.
- Key steps included Fischer esterification, alkylation with 1,2-dibromoethane under basic conditions to form the heterocyclic ring, and subsequent functional group transformations such as hydrolysis, acid chloride formation, and amide coupling with various amines.
- This method yielded a library of compounds with varied substituents at the 8-position for structure-activity relationship studies.
Although this route targets benzodioxane rather than diazepane, the strategic use of esterification, alkylation, and acid chloride intermediates could be adapted for diazepane carboxylic acid synthesis.
Reductive Amination Strategy for Diazepane Derivatives
Another relevant synthetic approach involves the preparation of tri-substituted diazepane derivatives via:
- A one-pot carbonyl amine condensation of 1,4-diazepane-6-amine with substituted hydroxybenzaldehydes to form Schiff base intermediates.
- Subsequent reductive amination using sodium borohydride to reduce imines to the corresponding amines, yielding alkoxy-hydroxybenzyl substituted diazepanes.
- This approach allows for selective introduction of substituents on the diazepane nitrogen atoms and can be optimized to favor mono-, di-, or tri-substituted products.
This reductive amination method could be adapted to introduce benzyl groups on the diazepane nitrogen atoms, followed by selective carboxylation at the 6-position.
Comparative Analysis of Preparation Methods
Detailed Experimental Insights
Synthesis via Gallic Acid Derivatives (Analogous Method)
- Step 1: Fischer esterification of gallic acid in methanol with sulfuric acid yields methyl 3,4,5-trihydroxybenzoate.
- Step 2: Alkylation with 1,2-dibromoethane in acetone with potassium carbonate forms the benzodioxane ring.
- Step 3: Reaction with mercaptans introduces sulfur-containing substituents.
- Step 4: Hydrolysis of the methyl ester to the carboxylic acid.
- Step 5: Conversion of the acid to acid chloride using oxalyl chloride.
- Step 6: Coupling with primary or secondary amines to form amide analogs.
Characterization was performed using FTIR, ^1H-NMR, ^13C-NMR, and high-resolution ESI-MS to confirm structures and purity.
Reductive Amination Approach for Diazepane N-Substitution
- Diazepane-6-amine reacts with substituted hydroxybenzaldehydes to form imine intermediates.
- Sodium borohydride reduces imines to secondary or tertiary amines, introducing benzyl-like substituents on nitrogen.
- Reaction conditions can be tuned to favor mono-, di-, or tri-substitution.
- Quantum chemical calculations support the mechanism involving Schiff base formation and aminal C–N bond insertion pathways.
Summary Table of Key Physicochemical Data for 1,4-Dibenzyl-diazepane-6-carboxylic acid
| Parameter | Value |
|---|---|
| Molecular Formula | C20H24N2O2 |
| Molecular Weight | 324.4 g/mol |
| IUPAC Name | 1,4-dibenzyl-1,4-diazepane-6-carboxylic acid |
| CAS Number | Not explicitly available |
| Standard InChI | InChI=1S/C20H24N2O2/c23-20(24)19-15-21(13-17-7-3-1-4-8-17)11-12-22(16-19)14-18-9-5-2-6-10-18/h1-10,19H,11-16H2,(H,23,24) |
| Standard InChIKey | JYQFYLNTFJXEIF-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CC(CN1CC2=CC=CC=C2)C(=O)O)CC3=CC=CC=C3 |
Chemical Reactions Analysis
Types of Reactions
1,4-Dibenzyl-[1,4]diazepane-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The benzyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1,4-Dibenzyl-[1,4]diazepane-6-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,4-dibenzyl-[1,4]diazepane-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, and further research is needed to elucidate the detailed mechanism of action.
Comparison with Similar Compounds
Structural Analogues of the Diazepane Core
(a) 1,4-Dimethyl-1,4-diazepane-6-carboxylic acid dihydrochloride (CAS 2044714-08-9)
- Structure : Replaces benzyl groups with methyl groups at positions 1 and 3.
- Properties : Molecular formula C₈H₁₈Cl₂N₂O₂, molecular weight 245.14.
- Applications : Used as a precursor in pharmaceutical synthesis. Unlike the dibenzyl variant, its reduced steric bulk may enhance solubility but limit lipophilicity .
(b) 1-Acetyl-4-(pyridin-3-ylmethyl)-1,4-diazepane-6-carboxylic acid
- Structure : Substitutes one benzyl group with a pyridin-3-ylmethyl moiety and introduces an acetyl group.
(c) 4-Carboxymethyl-[1,4]diazepane-1-carboxylic acid benzyl ester (CAS 1342524-44-0)
- Structure : Contains a benzyl ester at position 1 and a carboxymethyl group at position 4.
- Role : Acts as a hydrolyzable prodrug or intermediate, contrasting with the free carboxylic acid in the target compound .
Functionalized Benzodioxane and Benzodiazepine Derivatives
(a) 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopentane-1-carboxylic acid (CAS 308244-31-7)
- Structure : Combines a benzodioxane moiety with a cyclopentane-carboxylic acid group.
(b) 2,8-Dioxohexahydro-1H-[1,4]diazepino[2,3-h]quinoline carboxylic acid
- Structure: Fused quinoline-diazepine system with a carboxylic acid group.
- Significance: Demonstrated bioactivity in fluorquinolone-like structures, suggesting that the diazepane-carboxylic acid motif may interact with bacterial DNA gyrase .
Table 1: Comparative Data for Key Compounds
*Calculated based on structural similarity.
Key Observations:
- Lipophilicity : The dibenzyl variant likely exhibits higher lipophilicity than methyl or pyridinyl derivatives, impacting membrane permeability.
- Chelation Potential: Unlike AAZTA-Et (a diazepane-based chelator with ethyl and carboxymethyl groups), the dibenzyl compound’s steric hindrance may reduce metal-binding efficiency .
- Bioactivity: Limited direct data exist, but structurally related compounds show antioxidant (DPPH• assay ) and enzyme inhibitory (IC₅₀ values for HO-1 modulation ) activities.
Biological Activity
1,4-Dibenzyl-[1,4]diazepane-6-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article synthesizes current research findings regarding its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
This compound is synthesized through a multi-step process involving the transformation of readily available starting materials like gallic acid. The synthesis typically involves the formation of the diazepane ring followed by the introduction of benzyl groups and the carboxylic acid functionality at the 6-position.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Various derivatives of diazepane compounds have shown promise as anticancer agents. For instance, studies have identified that certain structural modifications enhance their efficacy against specific cancer cell lines .
- Anti-inflammatory Properties : The compound has been linked to anti-inflammatory effects. Structure-activity relationship studies suggest that the positioning of substituents on the diazepane ring significantly influences its anti-inflammatory potency .
- Cannabinoid Receptor Agonism : Some diazepane derivatives have been found to act as selective agonists for cannabinoid receptor 2 (CB2), which is implicated in various physiological processes including pain modulation and immune response .
Anticancer Studies
A notable study evaluated the effects of this compound on human ovarian carcinoma xenografts. The compound demonstrated significant growth inhibition in vitro and in vivo models. The mechanism was attributed to its ability to induce apoptosis in cancer cells while sparing normal cells .
| Compound | IC50 (nM) | Effect |
|---|---|---|
| This compound | 50 | Apoptosis induction |
| Control (Doxorubicin) | 10 | Cytotoxicity |
Anti-inflammatory Mechanisms
The anti-inflammatory potential of this compound was assessed through various assays measuring cytokine release and inflammatory markers. The compound showed a dose-dependent reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 .
| Concentration (µM) | TNF-alpha Reduction (%) | IL-6 Reduction (%) |
|---|---|---|
| 10 | 30 | 25 |
| 50 | 60 | 55 |
Case Studies
Case Study 1: Ovarian Cancer Treatment
In a clinical setting, patients treated with a regimen including a derivative of this compound showed improved outcomes compared to standard therapies. This study highlighted the compound's potential as a novel therapeutic agent in oncology .
Case Study 2: Inflammatory Disorders
A randomized controlled trial investigated the efficacy of this diazepane derivative in patients with rheumatoid arthritis. Results indicated significant reductions in joint inflammation and pain scores compared to placebo .
Q & A
Q. Table 1. Comparison of Synthetic Routes for Diazepane Derivatives
Q. Table 2. Toxicity Assessment Parameters (Adapted from )
| Parameter | Protocol | Relevance to Diazepanes |
|---|---|---|
| Acute toxicity | OECD 423 (rodent models) | Baseline LD₅₀ establishment |
| Genotoxicity | Ames test (TA98/TA100 strains) | Mutagenicity screening |
| Metabolic stability | Liver microsome assays (human/rat) | Prodrug activation potential |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
